molecular formula C15H23BrN2O B14802516 2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14802516
M. Wt: 327.26 g/mol
InChI Key: CQOSJXBZPZISFH-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the bromobenzyl group and the chiral center at the 2-amino position makes it an interesting molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzylamine and isopropylamine.

    Formation of Intermediate: The 3-bromobenzylamine is reacted with a suitable protecting group to form an intermediate compound.

    Coupling Reaction: The protected intermediate is then coupled with isopropylamine under controlled conditions to form the desired product.

    Deprotection: The final step involves the removal of the protecting group to yield (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound may find use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The chiral center at the 2-amino position can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzylamine: A precursor in the synthesis of (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide.

    N-(3-Bromobenzyl)-N-isopropylamine:

Uniqueness

(S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-3-methylbutanamide is unique due to its chiral center and the presence of both amino and bromobenzyl groups

Properties

Molecular Formula

C15H23BrN2O

Molecular Weight

327.26 g/mol

IUPAC Name

2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-6-5-7-13(16)8-12/h5-8,10-11,14H,9,17H2,1-4H3

InChI Key

CQOSJXBZPZISFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N

Origin of Product

United States

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